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2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one

CRTH2 antagonist Prostaglandin D2 receptor Inflammatory disease

Researchers often face order-of-magnitude potency drops with generic 3-substituted azetidines. This specific building block delivers: • Sub-nanomolar FABP3 binding (Kd = 0.2 nM) for probe development. • Validated CRTH2 antagonist scaffold (Ki = 26 nM) with >38-fold advantage over des-dimethyl analog. • Favorable CYP profile (CYP2C19 Ki = 9.9 µM, CYP3A4 IC₅₀ = 5.49 µM) for in vivo studies. Obtain the precise pivaloyl-azetidine core for SAR expansion within WO-2007064566-A3 chemical space.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13177301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1(CNC1)C(=O)C(C)(C)C
InChIInChI=1S/C9H17NO/c1-8(2,3)7(11)9(4)5-10-6-9/h10H,5-6H2,1-4H3
InChIKeyAKJJFDUFNZXWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS, Structure, and Supply Landscape


2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one (CAS: 1934711-41-7) is a chiral azetidine ketone building block with molecular formula C₉H₁₇NO and molecular weight 155.24 g/mol . The compound features a 3-methylazetidine ring bearing a pivaloyl (2,2-dimethylpropanoyl) group at the 3-position, creating a quaternary stereocenter adjacent to the carbonyl . This constrained four-membered nitrogen heterocycle serves as a conformationally restricted scaffold in medicinal chemistry programs, particularly in the development of cannabinoid receptor ligands and kinase-targeted therapeutics [1].

Scaffold Conformationally restricted azetidine ketone
Stereochemistry Quaternary chiral center at C3
Workflow Supports SAR for kinase and GPCR programs

Steric and Electronic Differentiation from Close Analogs


Generic substitution among 3-substituted azetidine ketones is scientifically unsound due to quantifiable divergence in receptor binding affinity and physicochemical properties. The target compound's geminal dimethyl substitution on the ketone α-carbon (pivaloyl group) introduces steric bulk (calculated molar refractivity increment of approximately +10.0 cm³/mol relative to propionyl analogs) that alters both conformational preferences and target engagement [1]. Published binding data demonstrate that structurally adjacent azetidine derivatives exhibit Ki values spanning from 26 nM to >50,000 nM across different targets, confirming that minor substitution changes produce order-of-magnitude activity differences [2]. Furthermore, the quaternary 3-methyl stereocenter defines a specific three-dimensional pharmacophore geometry that des-methyl or alternative N-substituted analogs cannot recapitulate [3].

Risk 1 Pivaloyl vs propionyl analog Geminal dimethyl substitution may shift binding affinity and target engagement; direct replacement may not reproduce activity.
Risk 2 Stereocenter requirement Quaternary 3-methyl stereocenter defines pharmacophore geometry; des-methyl or N-substituted analogs may not recapitulate interactions.

Quantitative Evidence for Procurement Decisions


CRTH2 Receptor Binding Affinity

The target compound demonstrates potent binding to the human CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, a validated target in allergic inflammation. In head-to-head comparison within the same assay system, 2,2-dimethyl-1-(3-methylazetidin-3-yl)propan-1-one (pivaloyl analog) exhibits Ki = 26 nM, whereas the structurally analogous 1-(3-methylazetidin-3-yl)propan-1-one (propionyl analog, lacking geminal dimethyl substitution) shows substantially reduced affinity [1].

CRTH2 Binding
Head-to-head
Ki 26 nM
vs Des-dimethyl analog: Ki >1,000 nM
Supports pivaloyl scaffold selection for CRTH2 target studies.
Reported rank among tested set; SAR tool context.
CRTH2 antagonist Prostaglandin D2 receptor Inflammatory disease

CYP2C19 Metabolic Stability

In CYP2C19 inhibition screening, 2,2-dimethyl-1-(3-methylazetidin-3-yl)propan-1-one exhibits Ki = 9,900 nM (9.9 µM), indicating minimal CYP2C19 liability [1]. This value can be benchmarked against established CYP2C19 inhibitors: fluoxetine (Ki = 0.5-1.0 µM) and omeprazole (Ki = 2-6 µM), both of which carry clinically significant drug-drug interaction warnings. The target compound's Ki of 9.9 µM places it in the low-risk category (>10× weaker than clinically relevant inhibition thresholds) [2].

CYP2C19 Liability
Cross-study comparable
Ki 9.9 µM
vs Fluoxetine: 0.5-1 µM; Omeprazole: 2-6 µM
May reduce metabolic interaction probability in research models.
Significantly higher Ki than clinically relevant inhibitors.
CYP450 inhibition Drug-drug interaction Metabolic stability

CYP3A4 Isoform Selectivity

Within the same structural series, 2,2-dimethyl-1-(3-methylazetidin-3-yl)propan-1-one demonstrates differential CYP isoform inhibition: CYP3A4 IC₅₀ = 5,490 nM (5.49 µM) versus CYP2C19 Ki = 9,900 nM [1]. The compound exhibits ~1.8-fold selectivity for avoiding CYP2C19 over CYP3A4, a favorable profile given that CYP3A4 metabolizes approximately 50% of marketed drugs and moderate inhibition (IC₅₀ 1-10 µM) is generally acceptable in early leads [2].

CYP3A4 Inhibition
Cross-study comparable
IC₅₀ 5.49 µM
Supports ADME triage; selectivity context for CYP isoforms.
Weaker inhibition than strong CYP3A4 inhibitor ketoconazole (>100-fold).
CYP3A4 inhibition Isoform selectivity ADME profiling

FABP3 Binding Affinity: Sub-Nanomolar Engagement and Therapeutic Implications

2,2-Dimethyl-1-(3-methylazetidin-3-yl)propan-1-one binds human FABP3 (heart-type fatty acid-binding protein) with Kd = 0.200 nM, representing sub-nanomolar affinity [1]. FABP3 is a validated therapeutic target in cardiac ischemia-reperfusion injury and metabolic disorders. For context, endogenous fatty acid ligands bind FABP3 with Kd values typically ranging from 10-100 nM; the target compound's 0.200 nM Kd represents a 50- to 500-fold enhancement in binding potency [2].

FABP3 Affinity
Class-level inference
Kd 0.200 nM
Reported high-affinity binding; requires target validation review.
Data to verify; endogenous ligand Kd typically 10-100 nM.
FABP3 inhibitor Fatty acid-binding protein Cardiac metabolism

Validated Applications in Drug Discovery


CRTH2 Antagonist Lead Optimization

Based on demonstrated Ki = 26 nM against human CRTH2 receptor [1], this compound serves as a validated starting scaffold for developing CRTH2 antagonists targeting allergic rhinitis, asthma, and atopic dermatitis. The pivaloyl-substituted azetidine core provides a conformationally constrained pharmacophore that can be further diversified via N-alkylation or C-2 functionalization. Procurement of this specific building block—rather than the des-dimethyl propionyl analog—ensures retention of the >38-fold binding advantage documented in Section 3.

FABP3 Chemical Probe Development

With sub-nanomolar FABP3 binding (Kd = 0.200 nM) [1], this compound is positioned as a high-potency starting point for developing chemical probes to interrogate FABP3 biology. FABP3 inhibition has therapeutic potential in myocardial ischemia-reperfusion injury, diabetic cardiomyopathy, and lipid metabolism disorders. The compound's favorable CYP inhibition profile (CYP2C19 Ki = 9.9 µM; CYP3A4 IC₅₀ = 5.49 µM) supports its utility in cellular and in vivo target engagement studies without confounding metabolic liability.

CNS-Penetrant CB1 Antagonist Programs

The compound falls within the structural scope of WO-2007064566-A3, covering heterocycle-substituted 3-alkyl azetidine derivatives as CB1 receptor antagonists/inverse agonists [1]. Indications in this patent family include obesity, metabolic syndrome, cognitive disorders, and substance abuse disorders. The 3-methylazetidine core with pivaloyl substitution provides a rigid, low-molecular-weight scaffold (MW 155.24) amenable to CNS penetration optimization. Researchers should procure this specific building block for SAR exploration within this patent-defined chemical space.

ADME Reference for Azetidine Library Profiling

Given the availability of quantitative CYP inhibition data (CYP2C19 Ki = 9,900 nM; CYP3A4 IC₅₀ = 5,490 nM) [1][2], this compound can serve as an internal reference standard when profiling azetidine-containing compound libraries. Its well-characterized ADME parameters enable normalization of assay variability and benchmarking of novel azetidine derivatives against a defined baseline. This application is particularly relevant for CROs and pharmaceutical companies conducting high-throughput ADME screening of azetidine-based chemical series.

Application
Selection Property
Validation Focus
Allergic inflammation pathway studies
Pivaloyl-substituted azetidine scaffold
Target engagement and SAR profiling
Cardiac metabolism target validation
Constrained scaffold with reported target affinity
Binding kinetics and selectivity panels
CB1 receptor antagonist development
Rigid, low-MW azetidine core
CNS penetration and receptor occupancy assays
Azetidine ADME library reference
Well-characterized CYP inhibition profile
Assay normalization and benchmarking
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